![molecular formula C11H8ClN3O3 B5777269 3-[(5-chloro-3-pyridinyl)oxy]-5-nitroaniline](/img/structure/B5777269.png)
3-[(5-chloro-3-pyridinyl)oxy]-5-nitroaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(5-chloro-3-pyridinyl)oxy]-5-nitroaniline is a chemical compound that has gained significant attention in scientific research due to its potential applications as a bioactive molecule. It is a yellow crystalline solid that is synthesized through a multi-step process.
Mechanism of Action
The mechanism of action of 3-[(5-chloro-3-pyridinyl)oxy]-5-nitroaniline is not fully understood. However, it has been shown to inhibit the activity of various enzymes and proteins, including cyclooxygenase-2 (COX-2), nitric oxide synthase (NOS), and topoisomerase II. It also induces apoptosis in cancer cells by activating caspases and inhibiting the PI3K/AKT signaling pathway.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-[(5-chloro-3-pyridinyl)oxy]-5-nitroaniline vary depending on the target enzyme or protein. It has been shown to reduce inflammation by inhibiting COX-2 and NOS activity, which are involved in the production of pro-inflammatory mediators. It also induces apoptosis in cancer cells by inhibiting topoisomerase II and activating caspases. In addition, it has been studied for its potential neuroprotective effects by inhibiting the aggregation of amyloid-beta peptides, which are involved in the pathogenesis of Alzheimer's disease.
Advantages and Limitations for Lab Experiments
The advantages of using 3-[(5-chloro-3-pyridinyl)oxy]-5-nitroaniline in lab experiments include its potential as a bioactive molecule, its ability to inhibit various enzymes and proteins, and its promising applications in drug development. However, its limitations include the need for further studies to fully understand its mechanism of action and potential side effects.
Future Directions
The potential future directions for 3-[(5-chloro-3-pyridinyl)oxy]-5-nitroaniline include further studies on its mechanism of action, its potential side effects, and its applications in drug development. It can also be studied for its potential use in the treatment of other diseases such as autoimmune diseases and viral infections. Additionally, its structural modifications can be explored to enhance its bioactivity and selectivity towards specific enzymes and proteins.
Conclusion:
In conclusion, 3-[(5-chloro-3-pyridinyl)oxy]-5-nitroaniline is a promising bioactive molecule that has gained significant attention in scientific research. Its potential applications in drug development, anti-inflammatory, anti-cancer, and neuroprotective effects make it a promising candidate for further studies. However, its mechanism of action and potential side effects need to be further explored to fully understand its potential applications.
Synthesis Methods
The synthesis of 3-[(5-chloro-3-pyridinyl)oxy]-5-nitroaniline involves a multi-step process that includes the reaction of 3-nitroaniline with 5-chloro-3-pyridinol, followed by the addition of acetic anhydride and sodium acetate. The reaction mixture is then heated, and the resulting product is purified through recrystallization. The purity of the final product is confirmed through various analytical techniques such as NMR spectroscopy and HPLC.
Scientific Research Applications
The potential applications of 3-[(5-chloro-3-pyridinyl)oxy]-5-nitroaniline in scientific research are vast. It has been shown to exhibit anti-inflammatory, anti-cancer, and anti-bacterial properties. It has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Its ability to inhibit certain enzymes and proteins has made it a promising candidate for drug development.
properties
IUPAC Name |
3-(5-chloropyridin-3-yl)oxy-5-nitroaniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClN3O3/c12-7-1-11(6-14-5-7)18-10-3-8(13)2-9(4-10)15(16)17/h1-6H,13H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYIYKXHYLNXYDB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1[N+](=O)[O-])OC2=CC(=CN=C2)Cl)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5676893 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(5-fluoro-1-methyl-1H-indol-3-yl)methylene]-6-methylfuro[3,4-c]pyridine-3,4(1H,5H)-dione](/img/structure/B5777191.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-N'-(4-methyl-2-oxo-2H-chromen-7-yl)thiourea](/img/structure/B5777195.png)
![ethyl 4-{[(4-methoxyphenoxy)(methyl)phosphoryl]amino}benzoate](/img/structure/B5777198.png)
![5-chloro-2-[(3-methylphenoxy)methyl]-1H-benzimidazole](/img/structure/B5777205.png)
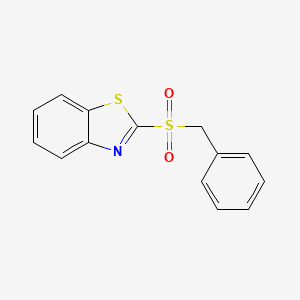
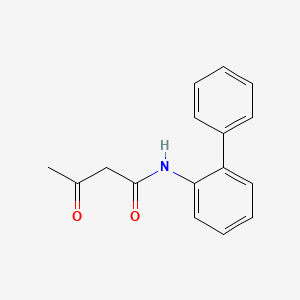

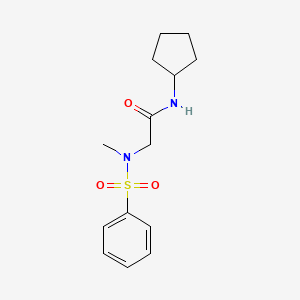

![N-isobutyl-2-{[(2-methylphenoxy)acetyl]amino}benzamide](/img/structure/B5777247.png)
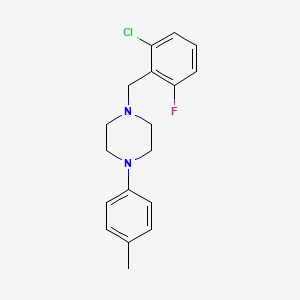
![1-[(4-methoxy-2,5-dimethylphenyl)sulfonyl]-2-methyl-5-nitro-1H-imidazole](/img/structure/B5777259.png)
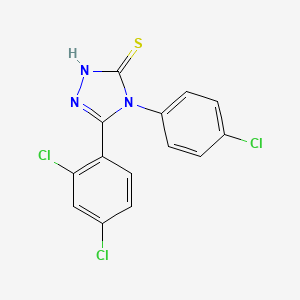
![N-(3-methoxyphenyl)-2-[(6-oxo-1,6-dihydropyrimidin-2-yl)thio]acetamide](/img/structure/B5777274.png)